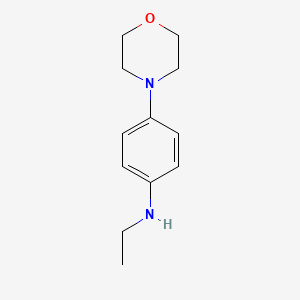

N-ethyl-4-(morpholin-4-yl)aniline

Description

Significance in Chemical Synthesis and Research

The significance of N-ethyl-4-(morpholin-4-yl)aniline in the scientific community primarily stems from its role as a versatile building block. The morpholine (B109124) moiety is a common feature in many approved drugs due to its favorable properties, such as improving water solubility and metabolic stability. The aniline (B41778) core, on the other hand, is a fundamental starting material for the synthesis of dyes, polymers, and pharmaceuticals. The presence of both of these functional groups, along with a reactive secondary amine, makes this compound a valuable intermediate for creating more complex molecules.

Substituted anilines, in general, are crucial intermediates in organic synthesis. For instance, N,N-disubstituted anilines are recognized for their utility in pharmaceuticals, agrochemicals, and as synthetic intermediates. acs.org The development of efficient catalytic systems, such as gold-catalyzed aerobic dehydrogenative aromatization, for the synthesis of this class of compounds underscores their importance. acs.orgacs.org

While specific research focusing solely on this compound is not extensively published, the broader class of morpholinoanilines has been investigated. For example, the related compound 4-morpholinoaniline (B114313) is used in the preparation of agents active in the central nervous system. Furthermore, patent literature describes the synthesis of related structures like 4-(4-aminophenyl)morpholin-3-one, a key intermediate for pharmaceuticals, highlighting the industrial relevance of this chemical scaffold. google.com

Scope and Objectives of Academic Inquiry

Academic inquiry into compounds like this compound generally revolves around several key areas:

Development of Novel Synthetic Methodologies: Researchers are continually seeking more efficient, cost-effective, and environmentally friendly ways to synthesize complex amines. The synthesis of this compound would likely involve standard organic reactions, but optimizing these for yield and purity remains a valid research objective. A plausible synthetic route could involve the N-ethylation of 4-morpholinoaniline. The synthesis of 4-morpholinoaniline itself can be achieved through methods such as the reduction of 4-(4-nitrophenyl)morpholine. The ethylation of the resulting primary amine could then be carried out using an ethylating agent.

Exploration as a Scaffold in Medicinal Chemistry: The combination of the morpholine and N-ethylaniline moieties suggests potential for biological activity. Academic research would aim to synthesize derivatives of this compound and screen them for various pharmacological activities. The morpholine ring can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a molecule.

Physicochemical and Spectroscopic Characterization: A fundamental aspect of academic research is the thorough characterization of new or understudied compounds. This includes detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to confirm its structure and purity. While some suppliers indicate the availability of such data, it is not widely published in academic literature. bldpharm.combldpharm.com

Detailed Research Findings

As a specific subject of extensive academic papers, this compound appears to be more of a commercially available building block than a well-documented research focus. However, based on the known chemistry of its constituent parts, we can infer its properties and likely synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 182804-91-7 | bldpharm.com |

| Molecular Formula | C12H18N2O | sigmaaldrich.comscbt.com |

| Molecular Weight | 206.28 g/mol | sigmaaldrich.comscbt.com |

| Dihydrochloride CAS | 1989672-26-5 | bldpharm.com |

Proposed Synthesis

A likely two-step synthesis for this compound would begin with 4-morpholinoaniline.

Step 1: Synthesis of 4-morpholinoaniline One established method for synthesizing 4-morpholinoaniline is the reduction of 4-(4-nitrophenyl)morpholine. This is commonly achieved using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

Step 2: N-Ethylation of 4-morpholinoaniline The resulting 4-morpholinoaniline can then be ethylated on the primary amine. This can be accomplished through various methods, such as reductive amination with acetaldehyde (B116499) and a reducing agent like sodium borohydride (B1222165), or by direct alkylation with an ethyl halide (e.g., ethyl bromide or iodide) in the presence of a base to neutralize the acid formed.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWSJOAAMEMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of N Ethyl 4 Morpholin 4 Yl Aniline

Mechanistic Investigations of Compound Formation

The synthesis of N-ethyl-4-(morpholin-4-yl)aniline typically involves the formation of a carbon-nitrogen bond between a substituted aniline (B41778) precursor and a morpholine (B109124) moiety. The specific mechanisms underpinning this formation are crucial for optimizing synthetic routes and understanding the compound's stability.

The formation of the morpholinyl-aniline bond is often achieved through a nucleophilic substitution reaction. In a common synthetic approach, morpholine acts as a nucleophile, attacking an electrophilic center on an aniline derivative. For instance, the reaction of morpholine with a para-substituted halo-aniline derivative proceeds via a nucleophilic aromatic substitution mechanism. The nitrogen atom of the morpholine ring, possessing a lone pair of electrons, initiates the attack on the electron-deficient aromatic carbon bearing the leaving group (e.g., a halogen).

In a related context, the synthesis of various morpholine derivatives has been shown to proceed via the nucleophilic attack of the amino group of morpholine on an electrophilic carbon. dntb.gov.uaresearchgate.netresearchgate.net For example, the reaction of morpholine with ethyl chloroacetate (B1199739) involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the ethyl chloroacetate to yield morpholin-N-ethyl acetate. dntb.gov.uaresearchgate.netresearchgate.net A similar principle applies to the synthesis of this compound, where a suitably activated N-ethylaniline precursor would be susceptible to nucleophilic attack by morpholine.

The synthesis of N-ethylaniline itself can be achieved through the nucleophilic reaction of aniline with acetaldehyde (B116499) to form a Schiff base, which is subsequently reduced. google.com This N-ethylaniline derivative can then be functionalized with a morpholine ring.

Hydrogen atom abstraction (HAT) is a fundamental process in the radical-mediated reactions of aniline derivatives. In the context of this compound, HAT can be initiated by photochemically or thermally generated radicals, or through single-electron transfer (SET) processes to form a radical cation. rsc.orgnih.gov The resulting radical cation can then undergo intramolecular HAT.

The bond dissociation energies (BDEs) of the C-H bonds are a key determinant of the regioselectivity of HAT. mdpi.com For this compound, the benzylic C-H bonds on the ethyl group are particularly susceptible to abstraction due to the resonance stabilization of the resulting radical by the aromatic ring. Studies on related systems, such as 9-substituted acridine (B1665455) radical cations, have demonstrated facile hydrogen atom abstraction reactions. rsc.org It is proposed that the localization of the odd electron on the nitrogen atom in the radical cation enhances its hydrogen abstraction activity. rsc.org

While direct experimental studies on this compound are limited, the principles of HAT observed in other amine radical cations provide a framework for understanding its potential reactivity. scilit.com For instance, the intramolecular hydrogen atom abstraction by the nitrogen atom in aliphatic amine radical cations has been studied, revealing that the barriers for such transfers are influenced by the size and conformation of the transition state. scilit.com

Catalysts play a pivotal role in mediating the formation and transformation of N-aryl morpholine derivatives. Palladium-catalyzed cross-coupling reactions are particularly significant for the formation of C-N bonds. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand is crucial for the efficiency and scope of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the reductive elimination step and stabilize the catalytic species. nih.govyoutube.com Nickel-based catalysts have also emerged as effective alternatives for C-N cross-coupling, exhibiting different reactivity and selectivity profiles compared to palladium. youtube.comyoutube.com

In addition to transition metal catalysis, photocatalysis has gained prominence for C-N bond formation and cleavage. dntb.gov.uarsc.orgresearchgate.netnih.gov Visible-light photocatalysts can initiate SET processes, generating reactive radical intermediates that can participate in a variety of transformations. nih.gov For example, the photocatalytic oxidation of anilines can lead to the formation of nitrogen radical cations, which can then undergo cyclization or other reactions. nih.gov

Transformative Reactions and Derivatives

Beyond its synthesis, this compound can undergo a range of chemical transformations, leading to the formation of various derivatives and complex heterocyclic systems.

The cleavage of the C-N bonds in this compound can occur under various conditions, often involving oxidative or reductive processes. The bond between the ethyl group and the aniline nitrogen, as well as the bonds within the morpholine ring and the bond connecting it to the aniline, are all potential sites for scission.

Photocatalytic methods have proven effective for the cleavage of C-N bonds in tertiary anilines. dntb.gov.uarsc.orgresearchgate.net These reactions often proceed via the formation of an amine radical cation, which can then fragment. For example, visible-light-mediated photocatalysis can induce the aerobic borylation of tertiary anilines, involving the cleavage of a C-N bond. rsc.org Similarly, iodine-catalyzed amidation of tertiary amines with acyl chlorides proceeds through an oxidative C-N bond cleavage. organic-chemistry.org

Transition metal-free methods for C-N bond cleavage have also been developed. acs.org For instance, the use of an electride derived from sodium dispersions can effect the reductive cleavage of C-N bonds in certain amides. acs.org While not directly demonstrated for this compound, these methods highlight the potential for selective C-N bond scission in this and related molecules.

Table 1: Examples of C-N Bond Cleavage Reactions in Related Amine Systems

| Reaction Type | Substrate Type | Conditions | Product Type | Citation |

| Photoinduced Aerobic Borylation | Tertiary Anilines | Visible Light, Photocatalyst, B2pin2 | Borylated Anilines | rsc.org |

| Iodine-Catalyzed Amidation | Tertiary Amines | I2, Acyl Chloride | Amides | organic-chemistry.org |

| Reductive C-N Cleavage | N-Benzoyl Pyrrolidines | Lewis Acid, Photoredox Catalyst | Ring-Opened Products | organic-chemistry.org |

| Photocatalytic N-Dealkylation | Aryl Tertiary Amines | Visible Light, Alkaline Environment | Dealkylated Anilines | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

The structure of this compound provides a scaffold for the construction of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can be initiated by activating one of the functional groups within the molecule.

For example, derivatives of this compound bearing appropriate functional groups on the ethyl chain or the aromatic ring could undergo intramolecular cyclization to form novel polycyclic structures. The synthesis of fused heterocycles from substituted anilines is a well-established area of organic chemistry. organic-chemistry.orgbeilstein-journals.orgnih.gov These reactions often involve the formation of a new ring by connecting two positions within the starting molecule.

Palladium-catalyzed intramolecular C-H amination is a powerful tool for the synthesis of nitrogen-containing heterocycles. While specific examples involving this compound are not prevalent in the literature, the general methodology is applicable. Similarly, intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) derivatives has been used to construct various fused heterocyclic systems, demonstrating the feasibility of such ring-closing strategies. researchgate.netbeilstein-journals.org The synthesis of substituted morpholines can also be achieved through intramolecular carboamination reactions of ethanolamine (B43304) derivatives. nih.govnih.gov

Oxidation Reactions of Anilines and Morpholines

The oxidation of this compound can occur at two primary sites: the aniline nitrogen and the morpholine ring. The specific reaction pathway and products will depend on the oxidant used and the reaction conditions.

The aniline moiety is susceptible to oxidation, which can lead to a variety of products. The initial step in the oxidation of anilines often involves the formation of a radical cation through a one-electron transfer. umn.eduijcrt.org The stability of this radical cation is influenced by the nature of the substituents on the aromatic ring. umn.edursc.orgresearchgate.net For this compound, the electron-donating nature of the morpholino and ethyl groups at the para and nitrogen positions, respectively, would be expected to lower the oxidation potential compared to unsubstituted aniline. researchgate.netresearchgate.net

Further oxidation can lead to the formation of dimers, polymers, or quinone-like structures. chemistrysteps.com For instance, the electrochemical oxidation of anilines can result in the formation of products like p-aminophenylamine and benzidine. researchgate.net In the presence of strong oxidizing agents like peroxymonosulfuric acid, aniline can be oxidized to nitrosobenzene (B162901). chemistrysteps.com

The morpholine ring is also subject to oxidative transformations. The nitrogen atom in the morpholine ring is a secondary amine and can undergo oxidation. wikipedia.org However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and basic than similar secondary amines like piperidine (B6355638). wikipedia.org

Oxidation of the morpholine ring can proceed via several mechanisms, including hydrogen abstraction from the carbon atoms adjacent to the nitrogen or oxygen, leading to the formation of carbon-centered radicals. nih.gov These radicals can then react with molecular oxygen, potentially leading to ring-opening reactions. nih.gov For example, quantum chemistry studies have shown that the oxidation of morpholine can lead to the formation of 2-(2-aminoethoxy) acetaldehyde through a series of steps involving hydroxylation and C-N bond cleavage. nih.gov This process is sometimes initiated by enzymes like Cytochrome P450. nih.govnih.gov Electrochemical oxidation of morpholine can also lead to the formation of a morpholine radical. mdpi.com

Visible light-promoted oxidation of morpholine derivatives in the presence of an oxidant can also induce cleavage of the C-C bond, resulting in ring-opened products. google.com

Given the structure of this compound, it is plausible that oxidation could selectively target either the aniline or the morpholine moiety, or both, depending on the reaction conditions. The electron-rich aniline ring is likely a primary site for initial oxidation.

Research Findings on the Oxidation of Substituted Anilines

Studies on the electrochemical oxidation of substituted anilines provide insights into the reactivity of the aniline portion of this compound. The oxidation potentials are highly dependent on the substituents on the aromatic ring.

| Substituent | Oxidation Potential (V vs. SCE) | Reference Electrode |

| 4-OCH3 | 0.68 | Saturated Calomel Electrode |

| 4-CH3 | 0.76 | Saturated Calomel Electrode |

| H | 0.88 | Saturated Calomel Electrode |

| 4-Cl | 0.94 | Saturated Calomel Electrode |

| 4-NO2 | 1.18 | Saturated Calomel Electrode |

This table presents a selection of oxidation potentials for various p-substituted anilines to illustrate the effect of substituents. The data is compiled from various sources in the literature and the exact values may vary depending on the experimental conditions.

The data clearly indicates that electron-donating groups (like -OCH3 and -CH3) lower the oxidation potential, making the aniline easier to oxidize. Conversely, electron-withdrawing groups (like -Cl and -NO2) increase the oxidation potential. Given that the morpholino group is also an electron-donating group, it is expected that this compound would have a relatively low oxidation potential.

Research Findings on the Oxidation of Morpholine Derivatives

The oxidation of the morpholine ring has been investigated under various conditions, leading to different products.

| Oxidant/Method | Key Intermediates/Products | Observations |

| Cytochrome P450 | Hydroxylated morpholine, 2-(2-aminoethoxy) acetaldehyde | C-N bond cleavage is the rate-determining step. nih.gov |

| Ozone | Ring-opened products | Yields can be moderate. google.com |

| Electrochemical Oxidation | Morpholine radical | Detected by EPR spectroscopy. mdpi.com |

| Visible light/O2 | Ring-opened products | Proceeds via C-C bond cleavage. google.com |

| Mycobacterium aurum MO1 | 2-(2-aminoethoxy)acetic acid | Biodegradation pathway involves C-N bond cleavage. nih.gov |

This table summarizes key findings from studies on the oxidation of the morpholine ring, highlighting the diversity of reaction pathways and products.

These findings suggest that the morpholine ring in this compound could undergo ring-opening upon oxidation, potentially leading to the formation of various degradation products. The specific outcome would be highly dependent on the chosen oxidation method.

Spectroscopic Characterization Techniques in N Ethyl 4 Morpholin 4 Yl Aniline Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on its functional groups. For N-ethyl-4-(morpholin-4-yl)aniline, the key expected absorptions are associated with the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, C-N bonds, and the C-O-C ether linkage of the morpholine (B109124) ring.

Key predicted FT-IR absorption bands for this compound are based on characteristic frequencies for similar structures. For instance, studies on 4-ethylmorpholine and related morpholine derivatives provide insight into the vibrations of the morpholine ring researchgate.net. Data for N-ethylaniline helps in assigning bands related to the N-ethyl substituted aniline (B41778) moiety chemicalbook.com.

Predicted FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|---|

| Secondary Aromatic Amine (N-H) | 3350-3450 | N-H Stretch | Medium |

| Aromatic C-H | 3000-3100 | C-H Stretch | Medium-Weak |

| Aliphatic C-H (Ethyl & Morpholine) | 2800-3000 | C-H Stretch | Strong |

| Aromatic C=C | 1580-1610, 1490-1520 | C=C Stretch | Medium-Strong |

| Aliphatic C-H | 1440-1480 | C-H Bend | Medium |

| Aromatic C-N | 1250-1350 | C-N Stretch | Strong |

| Aliphatic C-N (Ethyl & Morpholine) | 1180-1230 | C-N Stretch | Medium-Strong |

| Aliphatic C-O-C (Ether in Morpholine) | 1070-1150 | C-O-C Asymmetric Stretch | Strong |

| Aromatic C-H (p-disubstituted) | 810-850 | C-H Out-of-plane Bend | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the skeletal vibrations of the morpholine ring. Research on 4-ethylmorpholine has utilized Raman spectroscopy to analyze its vibrational frequencies researchgate.net. The symmetric vibrations of the para-disubstituted benzene (B151609) ring are expected to produce a strong signal.

Predicted Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|---|

| Aromatic C-H | 3040-3080 | C-H Stretch | Strong |

| Aliphatic C-H (Ethyl & Morpholine) | 2850-2950 | C-H Stretch | Medium |

| Aromatic Ring | ~1600 | Ring Quadrant Stretch | Strong |

| Aromatic Ring | ~1000 | Ring Breathing (Symmetric) | Strong |

| Morpholine Ring | 800-900 | Ring Breathing | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would show distinct signals for the protons on the ethyl group, the aromatic ring, the morpholine ring, and the N-H proton. The para-substitution pattern of the aniline ring would lead to a characteristic pair of doublets. Data from related compounds like 4-ethylaniline and N-ethylmorpholine can be used to predict the chemical shifts chemicalbook.comchemicalbook.com.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (ortho to -NH) | 6.80-7.00 | d | ~8-9 | 2H |

| Aromatic H (ortho to -morpholine) | 6.60-6.80 | d | ~8-9 | 2H |

| Morpholine H (-N-CH₂-) | 3.80-3.95 | t | ~4-5 | 4H |

| N-H | ~3.60 | s (broad) | - | 1H |

| Ethyl H (-N-CH₂-) | 3.10-3.30 | q | ~7 | 2H |

| Morpholine H (-O-CH₂-) | 3.00-3.15 | t | ~4-5 | 4H |

| Ethyl H (-CH₃) | 1.20-1.35 | t | ~7 | 3H |

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the two carbons of the ethyl group, the four unique carbons of the para-substituted aromatic ring, and the two different carbons of the morpholine ring. Spectral data for N-ethylaniline and morpholine derivatives serve as a reference for predicting these shifts researchgate.netspectrabase.com.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C-N, morpholine) | 148-152 |

| Aromatic C (C-N, ethyl) | 140-144 |

| Aromatic C (CH, ortho to -NH) | 128-130 |

| Aromatic C (CH, ortho to -morpholine) | 115-118 |

| Morpholine C (-O-CH₂-) | 66-68 |

| Morpholine C (-N-CH₂-) | 48-52 |

| Ethyl C (-N-CH₂-) | 38-42 |

| Ethyl C (-CH₃) | 14-16 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns. The molecular formula of this compound is C₁₂H₁₈N₂O, giving it a molecular weight of 206.28 g/mol scbt.com.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 206. The fragmentation pattern can be predicted by considering the cleavage of the most labile bonds. Key fragmentation pathways would likely involve:

Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the N-ethyl bond.

Loss of a methyl radical (-•CH₃): From the ethyl group, leading to a fragment at m/z 191 (M-15). This is a common fragmentation for ethyl-substituted amines.

Cleavage of the morpholine ring: This can lead to various characteristic fragments.

Benzylic-type cleavage: Cleavage of the C-N bond between the aniline ring and the morpholine nitrogen.

Data from the structurally similar 4-morpholinoaniline (B114313) shows a molecular ion at m/z 178 and major fragments at m/z 120 and 119, corresponding to cleavages around the aniline core nih.gov. The mass spectrum of N-ethylaniline shows a molecular ion at m/z 121 and a base peak at m/z 106, corresponding to the loss of a methyl group nist.gov. These patterns support the predicted fragmentation of the target compound.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Assignment |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 177 | [M - C₂H₅]⁺ |

| 149 | Fragment from morpholine ring cleavage |

| 120 | [C₇H₈N]⁺ fragment |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and how it packs in the solid state. This structural information is crucial for understanding the physical and chemical properties of a compound and for structure-activity relationship studies.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of the closely related parent compound, 4-morpholinoaniline, has been elucidated, offering valuable insights into the likely solid-state conformation of its N-ethyl derivative.

The study of 4-morpholinoaniline revealed that the asymmetric unit contains two crystallographically independent molecules with similar conformations. In the crystal structure, the molecules are linked by intermolecular N—H···O hydrogen bonds, forming a three-dimensional network. The morpholine ring in 4-morpholinoaniline adopts a classic chair conformation. The geometry of the aniline moiety is consistent with that of other aniline derivatives.

The addition of an ethyl group to the primary amine of 4-morpholinoaniline to form this compound would be expected to influence the intermolecular interactions. The N-H hydrogen bonding pattern would be altered, as the secondary amine has only one hydrogen atom available for donation. This change would likely lead to a different crystal packing arrangement. The ethyl group itself could also participate in weaker C-H···π or van der Waals interactions, further modifying the solid-state architecture.

While direct crystallographic data for this compound is not available, the structural details of 4-morpholinoaniline provide a foundational understanding of the molecular geometry. The key crystallographic parameters for 4-morpholinoaniline are summarized in the interactive table below.

Interactive Table: Crystallographic Data for 4-Morpholinoaniline

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₄N₂O |

| Formula Weight | 178.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.455(2) |

| b (Å) | 10.899(2) |

| c (Å) | 15.341(3) |

| β (°) | 109.43(3) |

| Volume (ų) | 1806.9(6) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.311 |

Data sourced from a study on 4-Morpholinoaniline.

Further research involving the synthesis of high-quality single crystals of this compound is necessary to definitively determine its solid-state structure and to understand the conformational and packing differences arising from the N-ethyl substitution.

Computational Chemistry Studies of N Ethyl 4 Morpholin 4 Yl Aniline

Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules from first principles.

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like N-ethyl-4-(morpholin-4-yl)aniline, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be the first step in a computational investigation.

The primary output of this initial step is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. For this compound, this would reveal the planarity of the aniline (B41778) ring, the conformation of the ethyl group, and the chair or boat conformation of the morpholine (B109124) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N (Aniline) | ~1.38 Å |

| C-N (Morpholine) | ~1.45 Å | |

| N-C (Ethyl) | ~1.47 Å | |

| Bond Angle | C-N-C (Aniline) | ~120° |

| C-N-C (Morpholine) | ~109.5° | |

| Dihedral Angle | Phenyl-N-Ethyl | Variable |

Note: These values are illustrative and would need to be determined by actual DFT calculations.

Analysis of Electronic Structure, Charge Distribution, and Reactive Sites

Following geometry optimization, DFT calculations can elucidate the electronic properties of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, one would expect negative potential around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the aniline group, making them susceptible to electrophilic attack.

Mulliken or Natural Population Analysis (NPA) can quantify the charge on each atom, providing further insight into the charge distribution and potential reactive centers within the molecule.

Molecular Dynamics and Molecular Mechanics Simulations

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are employed to study the behavior of molecules over time and in condensed phases.

MD simulations would allow for the exploration of the conformational landscape of this compound, revealing how the ethyl and morpholine groups move and interact with their surroundings. By simulating the molecule in a solvent, such as water, one could study solvation effects and the formation of intermolecular interactions like hydrogen bonds. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Advanced Computational Analyses

To gain a deeper understanding of the intermolecular and intramolecular interactions, more advanced computational techniques are utilized.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Maps

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystalline environment. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and different properties can be mapped onto this surface. For instance, mapping the normalized contact distance (d_norm) reveals regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. It visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for predicting how this compound might interact with other molecules, such as receptors or enzymes, and for understanding its intermolecular interactions.

In MESP analysis, different colors are used to map the electrostatic potential. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density, which are prone to nucleophilic attack. Green and yellow represent regions with intermediate electrostatic potential.

For this compound, the MESP surface would likely reveal several key features based on its molecular structure. The nitrogen atom of the morpholine ring and the nitrogen atom of the aniline group are expected to be electron-rich regions, depicted in red or yellow. These areas are potential sites for hydrogen bonding and interactions with electrophiles. The oxygen atom in the morpholine ring would also contribute to the electronegative potential in that region.

In contrast, the hydrogen atoms of the ethyl group and the aromatic ring are expected to be electron-deficient, represented by shades of blue. These regions are potential sites for interactions with nucleophiles. The distribution of these potential gradients across the molecule provides a comprehensive picture of its reactive behavior.

Computational studies on similar aniline derivatives have utilized Density Functional Theory (DFT) with basis sets like B3LYP/6-311G(d,p) to calculate and visualize the MESP surface. thaiscience.info These studies help in identifying the most reactive sites for both electrophilic and nucleophilic attacks. For instance, in related aniline compounds, the negative potential is often localized over the nitrogen and any electron-donating substituent, while the positive potential is distributed over the hydrogen atoms. thaiscience.info

A hypothetical representation of the MESP for this compound would show a significant negative potential around the morpholino and amino nitrogen atoms, making them key sites for electrophilic interaction. The aromatic ring itself will have a nuanced potential distribution due to the interplay between the electron-donating amino group and the morpholine substituent.

Table 1: Predicted Molecular Electrostatic Potential (MESP) Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MESP Map | Predicted Reactivity |

| Morpholine Nitrogen | High Negative Potential | Red | Site for Electrophilic Attack |

| Aniline Nitrogen | High Negative Potential | Red/Yellow | Site for Electrophilic Attack |

| Morpholine Oxygen | Moderate Negative Potential | Yellow/Green | Potential for Hydrogen Bonding |

| Aromatic Ring | Intermediate/Slightly Negative | Green/Yellow | Influenced by Substituents |

| Ethyl Group Hydrogens | Positive Potential | Blue | Site for Nucleophilic Interaction |

| Aromatic Hydrogens | Slight Positive Potential | Light Blue/Green | Site for Nucleophilic Interaction |

Theoretical Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is fundamentally linked to its electronic structure. Theoretical computational studies are instrumental in predicting and understanding the NLO properties of novel organic molecules like this compound.

The NLO properties of a molecule are primarily described by its first hyperpolarizability (β). A large β value is indicative of a strong NLO response. This property is highly dependent on the presence of an electron donor-acceptor system connected by a π-conjugated bridge. In this compound, the aniline nitrogen and the morpholine group act as electron donors, while the aniline ring itself can participate in the π-conjugation.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizability of molecules. researchgate.net The choice of functional and basis set, such as B3LYP or CAM-B3LYP with a 6-311++G(d,p) basis set, is critical for obtaining accurate predictions of NLO properties. semanticscholar.org These calculations can provide insights into the electronic transitions that give rise to the NLO response.

For this compound, the key structural features contributing to its potential NLO properties are:

The Aniline Moiety: The amino group is a strong electron donor, which can create significant intramolecular charge transfer.

The π-Conjugated System: The benzene (B151609) ring provides the necessary pathway for electron delocalization, which is essential for a large NLO response.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and thus a better NLO response, as it indicates that the electrons can be more easily excited. researchgate.net Theoretical studies on similar donor-substituted aniline derivatives have shown that the introduction of electron-donating groups can effectively reduce the HOMO-LUMO gap and enhance the NLO properties. semanticscholar.org

While specific experimental data for this compound is not available, theoretical calculations for analogous molecules provide a basis for predicting its NLO behavior. For instance, studies on other aniline derivatives have reported significant first hyperpolarizability values, suggesting that this compound could also be a promising candidate for NLO applications.

Table 2: Representative Theoretical NLO Properties of Donor-Substituted Aniline Derivatives

| Compound | Methodology | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| 4-aminoaniline thaiscience.info | DFT/B3LYP/6-311G(d,p) | 4.6019 | Not Reported in this study |

| 4-isopropylaniline thaiscience.info | DFT/B3LYP/6-311G(d,p) | 5.2968 | Not Reported in this study |

| 4-isopropyl-N,N-Bis(4-azidophenyl) aniline semanticscholar.org | DFT/B3LYP/6-311++G(d,p) | 3.8524 | Not Reported in this study |

| 4-isopropyl-N,N-Bis(4-azidophenyl) aniline semanticscholar.org | DFT/CAM-B3LYP/6-311++G(d,p) | 6.3121 | Not Reported in this study |

Note: The data in this table is for illustrative purposes based on similar compounds and does not represent experimental values for this compound.

Derivatization and Structural Modification Strategies for N Ethyl 4 Morpholin 4 Yl Aniline

Modification of the Aniline (B41778) Moiety

Substituent Variation on the Phenyl Ring

Altering the substituents on the phenyl ring of the aniline moiety is a common strategy to modulate the electronic and steric characteristics of N-ethyl-4-(morpholin-4-yl)aniline. The introduction of various functional groups can impact the molecule's reactivity, bioavailability, and interaction with biological targets. researchgate.netcresset-group.com For instance, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the aniline nitrogen, which can be crucial for its biological activity and solubility. researchgate.net

Fluorinated aniline derivatives have been shown to exhibit enhanced sensitivity in oxidative color coupling reactions, a property valuable in analytical and diagnostic assays. google.com Specifically, compounds like N-(2-acetamidoethyl)-N-ethyl-4-fluoro-3-methyl-aniline and N-ethyl-N-(2-hydroxyethyl)-4-fluoro-3-methyl-aniline have demonstrated sensitivities almost twice that of their non-fluorinated counterparts. google.com This highlights the potential of strategic fluorination of the phenyl ring in this compound to improve its performance in analytical applications.

N-Alkylation and N-Acylation Approaches

Modification of the secondary amine on the aniline moiety through N-alkylation and N-acylation provides another layer of structural diversity. nih.gov N-alkylation introduces different alkyl groups, which can alter the lipophilicity and steric bulk of the molecule, potentially influencing its pharmacokinetic profile. researchgate.netresearchgate.net For example, the N-alkylation of morpholine (B109124) with various alcohols has been successfully achieved, demonstrating the feasibility of introducing a range of alkyl substituents. researchgate.net While this applies to the morpholine nitrogen, similar principles can be extended to the aniline nitrogen.

N-acylation, the introduction of an acyl group, can also significantly modify the properties of the parent compound. Acylation of anilines is a well-established chemical transformation. nih.govcapes.gov.br This modification can impact hydrogen bonding capabilities and metabolic stability. The choice of the acyl group can be tailored to achieve desired properties, such as increased water solubility or enhanced binding to a specific target.

Modification of the Morpholine Ring

Synthesis of Structural Analogues with Alternative Heterocycles

Replacing the morpholine ring with other heterocyclic systems is a powerful strategy to explore new chemical space and modulate the compound's properties. rsc.orgacs.org The choice of the replacement heterocycle is critical and can influence factors such as basicity, lipophilicity, and metabolic stability. researchgate.net For instance, piperidine (B6355638) and piperazine (B1678402) are common bioisosteric replacements for morpholine in drug design. researchgate.netlifechemicals.com The synthesis of N-aryl piperidines and other N-substituted piperazines from aniline precursors is a well-documented area of research, providing established routes to these structural analogues. acs.orgsci-hub.se

The synthesis of various C-substituted morpholines has also been explored, offering another avenue for structural diversity. nih.gove3s-conferences.orgorganic-chemistry.org These modifications can introduce chirality and alter the conformational preferences of the heterocyclic ring, which can have profound effects on biological activity.

Introduction of Functional Groups for Specialized Applications

The targeted introduction of specific functional groups can impart novel properties to this compound, enabling its use in specialized analytical and imaging applications.

Strategies for Enhanced Analytical Performance (e.g., chromophores, fluorophores)

To enhance the analytical utility of this compound, chromophores and fluorophores can be incorporated into its structure. nih.gov These modifications allow for sensitive detection using spectrophotometric and fluorometric techniques. nih.govepa.govthermofisher.com

Chromophore Introduction: The introduction of a chromophore, a light-absorbing group, can be achieved through various synthetic strategies. nih.govresearchgate.net For example, coupling the aniline nitrogen to a chromophoric system can create a new dye molecule with distinct spectral properties. The choice of chromophore will determine the absorption wavelength and intensity, which can be tailored for specific analytical applications. rsc.org

Fluorophore Labeling: Attaching a fluorescent tag, or fluorophore, to the molecule enables highly sensitive detection through fluorescence spectroscopy. researchgate.netnih.govthermofisher.com A variety of amine-reactive fluorescent dyes are commercially available and can be conjugated to the aniline nitrogen. thermofisher.combiomol.com Examples of such fluorophores include coumarins, fluoresceins, and rhodamines. researchgate.netthermofisher.com The selection of the fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. nih.gov The derivatization of aniline compounds with fluorescent labels has been shown to significantly improve detection limits in analytical methods. nih.gov

Compound Name Table

| Compound Name |

| This compound |

| N-(2-acetamidoethyl)-N-ethyl-4-fluoro-3-methyl-aniline |

| N-ethyl-N-(2-hydroxyethyl)-4-fluoro-3-methyl-aniline |

| Piperidine |

| Piperazine |

| Coumarin |

| Fluorescein |

| Rhodamine |

Research Findings Table

| Modification Strategy | Key Findings | References |

| Substituent Variation on the Phenyl Ring | Fluorinated aniline derivatives show enhanced sensitivity in oxidative coupling reactions. | google.com |

| N-Alkylation | N-alkylation of morpholine with various alcohols is a feasible strategy to introduce diverse alkyl groups. | researchgate.net |

| Alternative Heterocycles | Piperidine and piperazine are common bioisosteric replacements for morpholine, with established synthetic routes. | researchgate.netacs.orglifechemicals.comsci-hub.se |

| Chromophore Introduction | Coupling with chromophoric systems can create new dyes with tunable spectral properties. | rsc.orgnih.gov |

| Fluorophore Labeling | Derivatization with fluorescent labels like coumarins significantly improves analytical detection limits. | nih.govresearchgate.netnih.govthermofisher.com |

Applications in Organic Synthesis and Materials Science

Utility as a Building Block in Complex Organic Molecule Synthesis

Substituted anilines are foundational starting materials in organic synthesis, widely used in the preparation of dyes, pharmaceuticals, and agrochemicals. jocpr.com N-ethyl-4-(morpholin-4-yl)aniline, as a specialized derivative, is particularly useful as a building block for constructing more complex molecular architectures. The presence of three distinct components—the ethylamino group, the morpholino moiety, and the phenylenediamine core—offers multiple reactive sites for further functionalization.

The N-H bond of the ethylamino group can participate in N-alkylation, acylation, and condensation reactions. jocpr.com The aniline (B41778) nitrogen can be diazotized and converted into a wide array of functional groups, while the aromatic ring is susceptible to electrophilic substitution, with the amino and morpholino groups directing the position of incoming substituents. This versatility allows for its incorporation into larger, multifunctional molecules. For instance, aniline derivatives are key components in the synthesis of linear self-eliminating (LSE) systems, which are oligomers designed to release specific molecules upon a triggering event. nih.gov The commercial availability of this compound and its salts further underscores its role as a ready-to-use precursor in multi-step synthetic pathways. bldpharm.combldpharm.com

Synthesis of Nitrogen-Based Heterocycles

The structure of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. nih.govnih.gov

Ring-fused benzimidazoles are an important class of heterocyclic compounds with diverse pharmacological activities. psu.edu A common synthetic route to these structures involves the oxidative cyclization of ortho-cycloaminoanilines. nih.gov In this process, the aniline is first oxidized to form a nitrosobenzene (B162901) intermediate, which then undergoes an intramolecular cyclization to yield the benzimidazole (B57391) ring system. nih.gov

While direct synthesis from this compound is not explicitly detailed in the provided sources, the synthesis of structurally related 6-(morpholin-4-yl)-1H-benzimidazole derivatives has been successfully demonstrated. psu.eduresearchgate.nettubitak.gov.tr In these syntheses, a morpholine-substituted o-phenylenediamine (B120857) is condensed with appropriate aldehydes to form the target benzimidazole derivatives. The morpholinoaniline core of this compound is a suitable starting point for creating the necessary o-phenylenediamine precursor through nitration of the position ortho to the ethylamino group, followed by reduction.

| Precursor Type | Reaction | Product Class | Reference |

| o-Cycloaminoanilines | Oxidative Cyclization | Ring-Fused Benzimidazoles | nih.gov |

| Morpholine-substituted o-phenylenediamines | Condensation with Aldehydes | 6-(morpholin-4-yl)-1H-Benzimidazoles | psu.eduresearchgate.net |

Pyrimidines are another critical class of heterocycles found in nucleic acids and numerous therapeutic agents. niscpr.res.ingsconlinepress.com The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a compound containing an N-C-N unit (such as urea (B33335) or guanidine) with a 1,3-dielectrophilic three-carbon fragment. bu.edu.eg

The this compound scaffold has been incorporated into complex pyrimidine structures. Research has shown the synthesis of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives. nih.gov In these examples, the morpholino-aniline moiety is part of a larger phenyl group attached to the C2 position of the pyrimidine ring, highlighting its use as a significant substituent to build complex, multi-ring heterocyclic systems. The synthesis involves creating a phenyl-pyrimidine carboxamide, demonstrating how the aniline can be functionalized and integrated into a larger pyrimidine-based molecule. nih.gov

Contributions to Specialty Chemicals and Advanced Materials

The electronic properties endowed by the morpholine (B109124) and ethylamino substituents make this compound a candidate for research in materials science, particularly in optics and material protection.

Non-linear optical (NLO) materials, which can alter the properties of light passing through them, are crucial for applications in telecommunications, optical computing, and photonics. A common strategy for designing potent NLO molecules is to create a Donor-π-Acceptor (D-π-A) structure. nih.gov In this framework, an electron-donating group and an electron-accepting group are connected by a π-conjugated system.

This compound is an excellent example of a strong electron-donating building block. Both the nitrogen of the morpholine ring and the ethylamino group are potent electron donors, and the aniline ring acts as the π-system. This molecule can be functionalized by attaching an electron-acceptor group to create a D-π-A system with significant charge-transfer characteristics, which are essential for high NLO activity. nih.gov Theoretical studies have shown that modifying the acceptor groups on such donor-based systems is an effective strategy for tuning and enhancing NLO properties. nih.gov Furthermore, organic-inorganic hybrid materials containing a morpholinium cation have been investigated for their NLO properties, indicating the relevance of the morpholine moiety in this field. kspi.uz

Corrosion is a significant industrial problem, and the use of organic inhibitors is a primary method of protecting metals. Effective organic corrosion inhibitors typically contain heteroatoms such as nitrogen, oxygen, and sulfur, as well as aromatic rings. mdpi.com These features allow the molecule to adsorb onto the metal surface, forming a protective barrier against corrosive agents. rsc.org

This compound possesses several of these key structural features:

Nitrogen and Oxygen Atoms: The molecule contains three nitrogen atoms (aniline, ethylamino, morpholine) and one oxygen atom (morpholine), all with lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms.

Aromatic Ring: The benzene (B151609) ring provides a flat, electron-rich surface that can interact with the metal surface through π-electrons.

The inhibitory action of such compounds is often related to this adsorption process. mdpi.com Furthermore, anilines can be readily converted into Schiff bases, a class of compounds known to be excellent corrosion inhibitors due to the presence of the imine (-C=N-) group. mdpi.com The combination of the electron-donating morpholine and ethylamino groups enhances the electron density on the molecule, which can lead to stronger adsorption and more effective corrosion inhibition on metal surfaces, such as mild steel in acidic environments. rsc.org

Advanced Analytical Methodologies for N Ethyl 4 Morpholin 4 Yl Aniline Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of N-ethyl-4-(morpholin-4-yl)aniline, providing the means to separate it from impurities, starting materials, and by-products, as well as to quantify its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for aniline (B41778) derivatives due to their moderate polarity. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

The method development for an aniline homolog, such as this compound, involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. sigmaaldrich.comresearchgate.net Key parameters include the choice of column, the composition of the mobile phase (often a mixture of acetonitrile or methanol (B129727) and water with a pH modifier like phosphoric acid or formic acid), flow rate, and detection wavelength. researchgate.netsielc.com UV detection is commonly used for aniline derivatives, as the benzene (B151609) ring provides strong chromophoric activity, typically monitored around 254 nm. sigmaaldrich.com

Table 1: Typical HPLC Parameters for Analysis of Aniline Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 15 cm x 4.6 mm, 5 µm particles sigmaaldrich.com | Provides a nonpolar stationary phase for effective separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sigmaaldrich.comresearchgate.net | Elutes the compound from the column; the gradient is adjusted for optimal resolution. |

| pH Modifier | Phosphoric acid or Formic acid | Improves peak shape and controls the ionization state of the aniline nitrogen. |

| Flow Rate | 1.0 mL/min sigmaaldrich.com | Controls the speed of the separation and influences resolution and analysis time. |

| Column Temp. | 30 °C sigmaaldrich.com | Ensures reproducible retention times by maintaining a constant temperature. |

| Detector | UV, 254 nm sigmaaldrich.com | Provides sensitive detection of the aromatic aniline ring. |

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral HPLC is not applicable for its enantiomeric purity assessment.

However, chiral HPLC is a critical technique in the analysis of structurally related compounds where chirality is a feature. nih.gov For instance, if a chiral center were introduced into the molecule, such as on the ethyl group or the morpholine (B109124) ring, the resulting enantiomers would require separation to assess enantiomeric purity. This is often accomplished using specialized chiral stationary phases (CSPs) that can differentially interact with each enantiomer, leading to their separation. While not directly relevant to the parent compound, the principle is vital in the broader context of drug design and synthesis where specific stereoisomers of related, more complex molecules may be desired. nih.gov

Mass Spectrometry for Qualitative and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise mass information that confirms its molecular weight and elemental composition. When coupled with HPLC (LC-MS), it allows for the sensitive detection and identification of the compound and its impurities.

In electrospray ionization (ESI), a soft ionization technique commonly used in LC-MS, the compound is expected to be readily protonated at either the aniline or the morpholine nitrogen to form the pseudomolecular ion [M+H]+. The monoisotopic mass of this compound (C12H18N2O) is 206.1419 Da. scbt.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thus verifying the elemental formula.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern would yield characteristic product ions corresponding to different parts of the molecule, such as the loss of the ethyl group or the cleavage of the morpholine ring. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ would be approximately 207.1492. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 207.14918 uni.lu |

| [M+Na]+ | 229.13112 uni.lu |

| [M+K]+ | 245.10506 uni.lu |

| [M]+ | 206.14135 uni.lu |

Data based on predicted values for the isomeric compound 4-[1-(morpholin-4-yl)ethyl]aniline. uni.lu

Spectroscopic Techniques for Purity and Identity Confirmation

Spectroscopic techniques provide detailed information about the chemical structure and bonding within the this compound molecule, serving as a crucial method for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons. The ethyl group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) due to coupling with each other. The morpholine ring would display two multiplets corresponding to the protons on the carbons adjacent to the oxygen and the nitrogen. The aromatic protons on the aniline ring would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the N-H proton of the ethylamino group would also be present.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. It would show distinct signals for the two carbons of the ethyl group, the four unique carbons of the 1,4-disubstituted benzene ring, and the two different carbon environments in the morpholine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl CH₂ | ~3.1 (quartet) | ~38 |

| Aniline N-H | Broad singlet | - |

| Morpholine N-CH₂ | ~3.1 (multiplet) | ~50 |

| Morpholine O-CH₂ | ~3.8 (multiplet) | ~67 |

| Aromatic C-H (ortho to NH) | ~6.7 (doublet) | ~114 |

| Aromatic C-H (ortho to Morpholine) | ~6.9 (doublet) | ~118 |

| Aromatic C (ipso to NH) | - | ~142 |

| Aromatic C (ipso to Morpholine) | - | ~144 |

Note: Predicted values are based on the analysis of similar structures such as N-ethylaniline and N-ethylmorpholine. rsc.orgchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the secondary amine, aromatic C-H stretching, aliphatic C-H stretching from the ethyl and morpholine groups, C=C stretching from the aromatic ring, C-N stretching, and a prominent C-O-C stretching band from the ether linkage in the morpholine ring. researchgate.netchemicalbook.comresearchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Secondary Amine (N-H) | 3350 - 3450 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2800 - 3000 | Stretch |

| Aromatic C=C | 1500 - 1600 | Stretch |

| Amine C-N | 1250 - 1350 | Stretch |

| Ether (C-O-C) | 1070 - 1150 | Stretch |

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aniline chromophore in this compound is expected to produce characteristic absorbance peaks in the UV region. Typically, substituted anilines show two main absorption bands: a primary band (π → π* transition) around 230-250 nm and a secondary band (n → π* transition) around 280-300 nm. researchgate.net The exact position and intensity of these bands are influenced by the substituents on the aromatic ring and the solvent used for the analysis.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of N-ethyl-4-(morpholin-4-yl)aniline can be strategically approached by forming the core 4-morpholinoaniline (B114313) structure, followed by N-alkylation. Contemporary research focuses on improving efficiency and yield through advanced catalytic methods.

A primary route to the 4-morpholinoaniline intermediate involves the nucleophilic aromatic substitution (SNAr) of a para-substituted nitrobenzene, such as 1-fluoro-4-nitrobenzene, with morpholine (B109124). This is typically followed by the reduction of the nitro group to an amine. researchgate.net The subsequent N-ethylation of the resulting primary aniline (B41778) is a key step where significant innovation is occurring.

Traditional methods for N-alkylation often suffer from drawbacks like the use of hazardous reagents or the formation of multiple alkylation products. Modern approaches, however, offer greater selectivity and milder reaction conditions. One of the most promising methods is reductive amination . This involves reacting 4-morpholinoaniline with acetaldehyde (B116499) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-ethyl product. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) and a hydrogen source. jocpr.comgoogle.comgoogle.com

Furthermore, transition-metal-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, represent a powerful tool for constructing the initial C-N bond between the aniline ring and the morpholine moiety, often with high efficiency and broad functional group tolerance. researchgate.net

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution & Reduction | 1-fluoro-4-nitrobenzene, Morpholine | Fe/NH₄Cl or Pd/C, H₂ | A two-step process to form the 4-morpholinoaniline core. researchgate.netchemicalbook.com |

| Reductive Amination | 4-morpholinoaniline, Acetaldehyde | NaBH₄ or Pd/C, H₂ (or transfer hydrogenation) | Direct and often high-yield N-ethylation with good selectivity for the mono-alkylated product. jocpr.comgoogle.com |

| Buchwald-Hartwig Amination | 4-bromo-N-ethylaniline, Morpholine (or vice versa) | Palladium catalyst with a phosphine (B1218219) ligand | Versatile C-N bond formation, tolerant of various functional groups. researchgate.net |

Advanced Mechanistic Elucidation Studies

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its formative reactions are well-established in organic chemistry. Advanced research in this area is moving beyond simple pathway illustration to detailed computational and kinetic analysis.

For the key reductive amination step, the mechanism involves the initial formation of a hemiaminal from the reaction of 4-morpholinoaniline and acetaldehyde. This is followed by dehydration to form a reactive iminium ion, which is then reduced by a hydride source (like NaBH₄) or via catalytic hydrogenation.

Future mechanistic elucidation will heavily rely on computational chemistry , particularly Density Functional Theory (DFT) calculations. These studies can model reaction pathways, calculate the energy of transition states, and rationalize product selectivity. For instance, DFT has been used to investigate the complexities of related amine addition and dehydrogenation reactions, providing insights into why certain products are favored under specific catalytic conditions. acs.orgacs.org Such computational approaches could be used to optimize the synthesis of this compound by predicting the most effective catalyst, solvent, and temperature, thereby minimizing experimental trial and error.

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of aniline derivatives to reduce environmental impact. chemistryworld.com Research is focused on replacing hazardous solvents, minimizing waste, and utilizing catalytic rather than stoichiometric reagents.

For the synthesis of this compound, green approaches could include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol (B145695) for C-N coupling and reduction reactions. acs.orgyoutube.com

Catalytic Processes: Employing highly efficient catalysts, such as Pd/C for reductive aminations, minimizes waste as the catalyst is used in small amounts and can often be recovered and reused. jocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Reductive amination, for example, has high atom economy, with water being the main byproduct.

Chemoenzymatic Synthesis: Exploring the use of enzymes for specific steps, such as in the synthesis of aniline-derived amides, can lead to highly selective and sustainable processes. rsc.org

Electrochemical Methods: The electrochemical reduction of nitroarenes to anilines is an emerging green alternative that avoids the need for high-pressure hydrogen gas or chemical reducing agents. chemistryworld.com

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Use of DMF, Dioxane | Ethanol, Water jocpr.comacs.org | Reduced toxicity and environmental impact. |

| Catalysis | Stoichiometric reducing agents (e.g., metal hydrides) | Heterogeneous catalysts (e.g., Pd/C) jocpr.com | Reduced waste, potential for catalyst recycling. |

| Waste Reduction | Multi-step synthesis with purification at each stage | One-pot or tandem reactions | Fewer workup steps, less solvent waste. |

| Alternative Energy | Conventional heating | Electrochemical synthesis, Microwave irradiation jocpr.comchemistryworld.com | Increased energy efficiency, faster reaction times. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize chemical synthesis. researchgate.net These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and accelerate the discovery of new materials. researchgate.net

For a target molecule like this compound, AI/ML could be integrated in several ways:

Retrosynthetic Analysis: AI platforms can propose multiple viable synthetic routes by working backward from the target structure, potentially identifying more efficient or cost-effective pathways than those devised by human chemists.

Reaction Condition Optimization: ML models can predict the optimal solvent, temperature, catalyst, and reaction time to maximize the yield of the N-ethylation step, minimizing byproduct formation. researchgate.net

Catalyst Discovery: AI can screen virtual libraries of potential ligands and metal catalysts to identify novel systems for C-N bond formation that may offer higher activity or selectivity.

Property Prediction: Before synthesis, ML models could predict the physicochemical and material properties of this compound and its derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising characteristics for a specific application.

Emerging Applications in Advanced Materials Science

While this compound is a relatively simple organic molecule, its structure contains key features that make it a valuable building block for advanced materials. Aniline derivatives are fundamental to the fields of conducting polymers and functional dyes. researchgate.net

Conducting Polymers: N-substituted anilines can be copolymerized with aniline to create functional polymers. Research on the copolymerization of aniline and N-ethylaniline has shown that the final morphology of the resulting polymer, which can range from granular to nanofibrous, is highly dependent on the monomer ratio. escholarship.org Incorporating the morpholino group into such a polymer system could significantly alter its properties, such as solubility, processability, and ion-conductivity, making it a candidate for applications in sensors, batteries, or antistatic coatings. The electron-donating nature of both the ethyl and morpholino substituents would also tune the electronic properties of the polymer.

Functional Dyes and Pigments: The core structure is related to compounds used in the synthesis of reactive dyes. researchgate.net The chromophore, the part of the molecule responsible for color, can be extended from the aniline nitrogen. The N-ethyl and 4-morpholino groups act as powerful auxochromes, which can modify the color and light-fastness of a dye. This compound could serve as an intermediate for creating novel dyes for textiles, printing, or even organic light-emitting diodes (OLEDs).

Organic Electronics: The N,N-disubstituted p-phenylenediamine (B122844) scaffold is a common motif in hole-transporting materials used in organic electronics. The this compound structure could be incorporated into larger conjugated molecules designed for use in OLEDs, organic photovoltaics (OPVs), or perovskite solar cells, where it could facilitate the efficient movement of positive charge carriers.

Q & A

Q. What are the common synthetic routes for N-ethyl-4-(morpholin-4-yl)aniline, and how is regioselectivity ensured during morpholine substitution?

Methodological Answer: this compound can be synthesized via two primary routes:

Nucleophilic Aromatic Substitution (SNAr):

- A chloro or nitro precursor (e.g., 4-chloroaniline) reacts with morpholine under catalytic conditions (e.g., Pd or Cu catalysts) to introduce the morpholine group. Regioselectivity is ensured by activating groups (e.g., -NH₂) that direct substitution to the para position .

- Example: In nitrosoaniline derivatives, morpholine substitution occurs at the 4-position due to electronic directing effects of the amino group .

Reductive Alkylation:

- After introducing the morpholine group, the ethyl moiety is added via reductive alkylation using ethyl iodide or acetaldehyde with a reducing agent (e.g., NaBH₃CN) .

Key Characterization Tools:

- NMR: Confirm substitution patterns (e.g., disappearance of -NH₂ protons after ethylation).

- HRMS: Validate molecular weight and purity (e.g., <2 ppm error between calculated and observed values) .

Q. What spectroscopic methods are recommended for verifying the purity and structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify protons and carbons adjacent to morpholine and ethyl groups. For example:

- Morpholine protons resonate at δ 2.8–3.7 ppm (N-CH₂) and δ 3.7–4.0 ppm (O-CH₂).

- Ethyl group protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.2–3.4 ppm) .

- FT-IR: Detect N-H stretching (3300–3500 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) .

- Melting Point Analysis: Compare with literature values (e.g., 144–146°C for morpholinyl aniline derivatives) .

Q. Example Table: Spectral Data for Related Compounds

| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |

|---|---|---|---|

| 4-(Morpholin-4-yl)aniline | 3.05 (m, 4H, N-CH₂), 6.65 (d, 2H, Ar-H) | 3350 (N-H), 1120 (C-O-C) | 178.1210 [M+H]+ |

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Methodological Answer: A Box-Behnken design (3 levels, 4 variables) is effective for optimizing variables like:

- Catalyst concentration (e.g., 0.5–2.0 mol% Pd).

- Reaction temperature (80–120°C).

- Solvent polarity (e.g., DMF vs. toluene).

- Reaction time (12–24 hrs).

Steps:

Use software (e.g., Minitab) to generate a design matrix.

Analyze responses (yield, purity) via ANOVA to identify significant factors.

Q. Example Table: Optimization Results from a BBD Study

| Run | Catalyst (%) | Temp (°C) | Solvent | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 100 | DMF | 18 | 85 |

| 2 | 1.5 | 110 | Toluene | 24 | 78 |

Insight: Higher catalyst loads in polar solvents (DMF) maximize yield due to improved nucleophilicity .

Q. How does the conformation of the morpholine ring influence the electronic properties of this compound?

Methodological Answer: The morpholine ring adopts a chair conformation , with puckering parameters (amplitude q, phase φ) calculated via crystallography or DFT.

- Crystallography Tools: SHELXL (refinement) and WinGX (visualization) analyze bond lengths/angles to quantify ring distortion .

- DFT Studies: Gaussian or ORCA software computes electron density maps, showing morpholine’s electron-donating effect stabilizes the aniline’s lone pair .

Key Finding:

- Electron-donating morpholine groups reduce the compound’s oxidation potential by 0.3–0.5 V compared to unsubstituted aniline .

Q. What are the challenges in resolving contradictory data from kinetic studies of this compound degradation?

Methodological Answer: Contradictions arise due to:

pH-Dependent Reactivity: Degradation pathways shift under acidic (protonated amine) vs. alkaline (free -NH₂) conditions.

Byproduct Interference: Use LC-MS/MS to distinguish degradation products (e.g., nitroso derivatives) from parent compounds .

Resolution Workflow:

- Controlled Experiments: Repeat degradation studies at fixed pH (e.g., pH 7.4 buffer).

- Kinetic Modeling: Fit data to pseudo-first/second-order models using software like MATLAB.

Q. Example Table: Degradation Kinetics at pH 7.4

| Light Source | k (h⁻¹) | Half-life (h) | R² |

|---|---|---|---|

| Simulated Solar | 0.12 ± 0.02 | 5.8 | 0.98 |

| UV (254 nm) | 0.25 ± 0.03 | 2.8 | 0.95 |

Q. How can computational methods predict the solubility and stability of this compound in different solvents?

Methodological Answer:

- COSMO-RS (Conductor-like Screening Model): Predicts solubility in solvents (e.g., logP values) based on σ-profiles.

- Molecular Dynamics (MD): Simulates solvent interactions (e.g., H-bonding with water vs. DMSO) .

Key Insight: